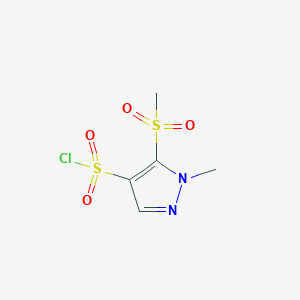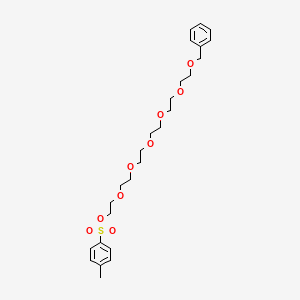
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl group, a methylsulfonyl group, and a sulfonyl chloride group.Physical And Chemical Properties Analysis
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications
Medicine
In the medical field, this compound is explored for its potential as a precursor in pharmaceutical synthesis. It may serve as an intermediate in the creation of more complex molecules with therapeutic properties. The sulfonyl chloride group in particular is a reactive moiety that can be used to introduce sulfonamide functionality into molecules, which is a common feature in many drugs .
Agriculture
“1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride” could be utilized in the development of novel agrochemicals. Its sulfonyl chloride group can react with a range of agricultural amines to create compounds that may exhibit herbicidal or pesticidal activities. Research in this area focuses on synthesizing new compounds that can safely and effectively protect crops from pests and diseases .
Material Science
This chemical serves as a building block in the synthesis of advanced materials. Its unique structure allows it to be incorporated into polymers or coatings that require specific properties such as thermal stability or chemical resistance. Material scientists are investigating its use in creating high-performance materials for various industrial applications .
Environmental Science
The compound’s reactivity is being studied for environmental applications, such as the removal of pollutants from water or soil. It could potentially be used to synthesize compounds that react with and neutralize harmful environmental contaminants, aiding in the purification processes .
Biochemistry
In biochemistry, “1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride” is of interest for its potential role in enzyme inhibition studies. By modifying enzymes’ active sites, researchers can better understand the mechanisms of action and design inhibitors that could lead to new treatments for various diseases.
Pharmacology
Pharmacological research involves investigating the compound’s interaction with biological systems. It could be used to synthesize analogs of biologically active molecules, contributing to the discovery of new drugs with improved efficacy and reduced side effects .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry. Its well-defined structure and reactivity make it suitable for use in developing analytical methods for detecting and quantifying other substances .
Chemical Engineering
In chemical engineering, the compound’s properties are important for process development. It can be used in the design of chemical processes that require specific reaction conditions or in the development of catalysts that facilitate certain chemical transformations .
properties
IUPAC Name |
1-methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S2/c1-8-5(13(2,9)10)4(3-7-8)14(6,11)12/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIHMMILLXMOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2986081.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)
![2'-Fluoro[1,1'-biphenyl]-2-amine](/img/structure/B2986084.png)
![N-[3-(cyclohexylmethoxy)pyridin-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2986086.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)



![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2986099.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2986101.png)

